molecular formula C23H27N3O2 B11032703 3-(2,3-dihydro-1-benzofuran-5-yl)-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}propanamide

3-(2,3-dihydro-1-benzofuran-5-yl)-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}propanamide

Cat. No.: B11032703
M. Wt: 377.5 g/mol
InChI Key: MMWGCCUSVJBIIZ-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1-benzofuran-5-yl)-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran ring fused with a benzimidazole moiety, connected via a propanamide linker. Its unique structure suggests potential biological activity and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}propanamide typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents under acidic or basic conditions.

    Synthesis of Benzimidazole: The benzimidazole moiety is often prepared by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Coupling Reaction: The final step involves coupling the benzofuran and benzimidazole intermediates via a propanamide linker. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzofuran ring can undergo oxidation reactions, typically forming quinone derivatives.

    Reduction: Reduction of the benzimidazole moiety can lead to the formation of dihydrobenzimidazole derivatives.

    Substitution: The compound can undergo various substitution reactions, particularly at the benzimidazole and benzofuran rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

    Oxidation: Quinone derivatives of the benzofuran ring.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Halogenated derivatives of the benzofuran and benzimidazole rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

In medicinal chemistry, 3-(2,3-dihydro-1-benzofuran-5-yl)-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}propanamide could be investigated for its therapeutic potential, particularly in the development of new drugs targeting specific biological pathways.

Industry

Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The benzofuran and benzimidazole moieties are known to interact with various biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}propanamide lies in its combined benzofuran and benzimidazole structure, which may confer unique biological activities and chemical reactivity not seen in other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

Molecular Formula

C23H27N3O2

Molecular Weight

377.5 g/mol

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)-N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]propanamide

InChI

InChI=1S/C23H27N3O2/c1-16(2)15-26-20-6-4-3-5-19(20)25-22(26)14-24-23(27)10-8-17-7-9-21-18(13-17)11-12-28-21/h3-7,9,13,16H,8,10-12,14-15H2,1-2H3,(H,24,27)

InChI Key

MMWGCCUSVJBIIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1CNC(=O)CCC3=CC4=C(C=C3)OCC4

Origin of Product

United States

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